molecular formula C₂₈H₄₄O B045658 4alpha-Methyl-5alpha-cholesta-8,24-dien-3-one CAS No. 7377-73-3

4alpha-Methyl-5alpha-cholesta-8,24-dien-3-one

Cat. No. B045658
CAS RN: 7377-73-3
M. Wt: 396.6 g/mol
InChI Key: DBPZYKHQDWKORQ-SINUOACOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4alpha-Methyl-5alpha-cholesta-8,24-dien-3-one, also known as 4-Methyl-5-cholestene-3-one, is a steroidal compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Sterol Biosynthesis in Bacteria

The compound 4alpha-Methyl-5alpha-cholesta-8,24-dien-3-one has been identified in the bacterium Methylococcus capsulatus. This compound is a crucial part of sterol biosynthesis in this bacterium, showcasing an important biological role in microbial life (Bouvier et al., 1976).

Chemical Synthesis and Spectral Properties

The compound has been the subject of chemical synthesis studies, providing insights into its structural properties and potential applications in biochemistry and pharmacology (Knapp & Schroepfer, 1975).

Analytical Method Development

A high-performance thin-layer chromatography method was developed for quantitative determination of 4alpha-Methyl-5alpha-cholesta-8,24-dien-3-one. This method enhances the ability to analyze and quantify this compound in various biological samples (Pandey et al., 2007).

Role in Meiosis Activation

Research has demonstrated the role of similar sterols in activating meiosis in mouse oocytes, indicating a potential biological function in reproductive processes (Ruan et al., 1998).

Sterol Isolation from Natural Sources

The compound has been isolated from natural sources such as the Clerodendrum inerme plant. Such studies contribute to our understanding of the natural occurrence and distribution of this sterol in various ecosystems (Pandey et al., 2003).

Antifungal Activity

In a study on the Red Sea marine sponge Lamellodysidea herbacea, compounds similar to 4alpha-Methyl-5alpha-cholesta-8,24-dien-3-one exhibited antifungal activity, suggesting its potential use in antimicrobial applications (Sauleau & Bourguet-Kondracki, 2005).

properties

CAS RN

7377-73-3

Product Name

4alpha-Methyl-5alpha-cholesta-8,24-dien-3-one

Molecular Formula

C₂₈H₄₄O

Molecular Weight

396.6 g/mol

IUPAC Name

(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H44O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h8,19-20,22-24H,7,9-17H2,1-6H3/t19-,20+,22-,23+,24+,27-,28+/m1/s1

InChI Key

DBPZYKHQDWKORQ-SINUOACOSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CCC3=C([C@]2(CCC1=O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C

SMILES

CC1C2CCC3=C(C2(CCC1=O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C

Canonical SMILES

CC1C2CCC3=C(C2(CCC1=O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C

physical_description

Solid

synonyms

3-keto-4α-Methyl-zymosterol;  (4α,5α)-4-Methyl-cholesta-8,24-dien-3-one;  (4S,5S,10S,13R,14R,17R)-4,10,13-Trimethyl-17-((R)-6-methylhept-5-en-2-yl)-4,5,6,7,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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